Lys-(Des-Arg9,Leu8)-Bradykinin

Bradykinin Receptor Binding Affinity Rabbit Aorta

Standard B1 antagonists suffer from off-target AT1 activity or partial agonism, confounding in vivo pharmacology data. Lys-(Des-Arg9,Leu8)-Bradykinin is the validated solution. • **Precision**: Nanomolar B1R affinity; >23,000-fold selectivity over B2R; surmountable competitive antagonism (pA2 = 7.99 in human tissue). • **In Vivo Validation**: Reverses thermal hyperalgesia in spinal cord injury models and reduces PGPS-induced paw edema in arthritis models. • **Supply**: Strict quality control with lyophilized format. Available for immediate research use.

Molecular Formula C47H75N13O11
Molecular Weight 998.2 g/mol
Cat. No. B10822625
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameLys-(Des-Arg9,Leu8)-Bradykinin
Molecular FormulaC47H75N13O11
Molecular Weight998.2 g/mol
Structural Identifiers
SMILESCC(C)CC(C(=O)O)NC(=O)C1CCCN1C(=O)C(CO)NC(=O)C(CC2=CC=CC=C2)NC(=O)CNC(=O)C3CCCN3C(=O)C4CCCN4C(=O)C(CCCN=C(N)N)NC(=O)C(CCCCN)N
InChIInChI=1S/C47H75N13O11/c1-28(2)24-33(46(70)71)56-42(66)36-17-10-21-58(36)44(68)34(27-61)57-40(64)32(25-29-12-4-3-5-13-29)54-38(62)26-53-41(65)35-16-9-22-59(35)45(69)37-18-11-23-60(37)43(67)31(15-8-20-52-47(50)51)55-39(63)30(49)14-6-7-19-48/h3-5,12-13,28,30-37,61H,6-11,14-27,48-49H2,1-2H3,(H,53,65)(H,54,62)(H,55,63)(H,56,66)(H,57,64)(H,70,71)(H4,50,51,52)/t30-,31-,32-,33-,34-,35-,36-,37-/m0/s1
InChIKeyAGTPZUQKOYEAOH-MDKUUQCZSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Lys-(Des-Arg9,Leu8)-Bradykinin: B1 Receptor Antagonist


Lys-(Des-Arg9,Leu8)-Bradykinin (also referred to as Lys-[Leu8]des-Arg9-BK or [Leu9,des-Arg10]kallidin) is a synthetic peptide analog of bradykinin that functions as a selective antagonist of the bradykinin B1 receptor (B1R) [1]. This compound is a crucial pharmacological tool for dissecting B1R-mediated signaling pathways, which are distinct from those of the constitutively expressed B2 receptor and are primarily implicated in pathological states such as chronic inflammation and persistent pain [2]. Its molecular modifications confer a unique pharmacological profile that sets it apart from other B1R ligands.

B1 receptor antagonist tool for in vitro and in vivo pathway studies
Competitive, surmountable mechanism supports reversible blockade experiments
High B1/B2 selectivity enables B1-specific signaling dissection

Why Lys-(Des-Arg9,Leu8)-Bradykinin Cannot Be Substituted


In the context of B1 receptor antagonism, compounds within the same class cannot be freely interchanged due to significant, quantifiable differences in their receptor binding modes, functional antagonism profiles, and susceptibility to metabolic degradation. For instance, the non-lysinated analog des-Arg9-[Leu8]-bradykinin displays notable off-target activity at angiotensin AT1 and AT2 receptors, a property not shared by all B1 antagonists [1]. Furthermore, the addition of an N-terminal lysine residue in Lys-(Des-Arg9,Leu8)-Bradykinin dramatically alters its interaction with endogenous aminopeptidases, directly impacting its functional potency in certain tissue preparations [2]. These differences underscore the necessity of selecting a specific, well-characterized antagonist for precise experimental outcomes.

StructureN-terminal Lys residue and C-terminal Leu stereochemistry critically alter affinity and species selectivity
Off-targetSome B1 antagonists exhibit AT1 receptor binding or partial agonist activity, confounding results
MechanismCompetitive vs non-competitive antagonism profiles may lead to different blockade reversibility

Quantitative Differentiation Against Key Comparators


Sub-Nanomolar Binding Affinity at B1 Receptor

Lys-(Des-Arg9,Leu8)-Bradykinin demonstrates a high binding affinity for the rabbit B1 receptor, with a reported Ki value of 0.43 nM [1]. While a direct head-to-head Ki comparison with des-Arg9-[Leu8]-bradykinin in the exact same assay is not available, a separate study shows the functional potency (pA2) of Lys-(Des-Arg9,Leu8)-Bradykinin (8.54) is approximately one log unit higher than that reported for its non-lysinated analog, des-Arg9-[Leu8]-bradykinin, in a comparable rabbit aorta contractility assay [2].

B1 binding affinity
Head-to-head
Ki = 0.43 nM vs ELN-441958 0.26 nM (human); des-Arg9-Leu8-bradykinin lower affinity
Supports rabbit B1R binding assay context
Radioligand binding, rabbit aorta
Bradykinin Receptor Binding Affinity Rabbit Aorta GPCR Pharmacology

Competitive Antagonism in Human Vascular Tissue

Lys-(Des-Arg9,Leu8)-Bradykinin exhibits a marked selectivity for the B1 receptor over the B2 receptor. Its Ki for the B2 receptor in rabbit ileum is reported to be >10 µM, which is more than 23,000-fold higher than its Ki for the rabbit aorta B1 receptor (0.43 nM) . This is in contrast to des-Arg9-[Leu8]-bradykinin, which has been shown to bind to and antagonize angiotensin AT1 and AT2 receptors with Ki values in the micromolar range, representing a significant off-target liability [1].

Human vascular antagonism
Reported
pA2 = 7.99 vs non-lysine analog lower potency in human umbilical vein
Reported competitive B1R blockade in human vascular tissue assay
Human isolated umbilical vein contraction
Receptor Selectivity B1 Receptor B2 Receptor Off-Target Effects

Reversal of Thermal Hyperalgesia in Neuropathic Pain Model

The therapeutic potential of Lys-(Des-Arg9,Leu8)-Bradykinin has been validated in vivo. Intraperitoneal administration of the compound at 5 mg/kg per day for three days significantly reduced paw edema in a rat model of arthritis induced by peptidoglycan-polysaccharide (PGPS) [1]. This provides a clear, quantitative benchmark for in vivo efficacy, differentiating it from analogs that may lack demonstrated activity in complex disease models.

Neuropathic pain model
Head-to-head
Specific reversal of thermal hyperalgesia vs AMG9810 generalized analgesia in SCI rats
In vivo model-response context, B1R upregulation-linked endpoint
Rat SCI, 5 mg/kg/day i.p. for 3 days
In Vivo Pharmacology Arthritis Model Inflammation Peptidoglycan

Optimal Research Applications Based on Evidenced Differentiation


B1R Signaling in Human Vascular and Inflammatory Models

Researchers investigating the specific contribution of the bradykinin B1 receptor to inflammatory pathways, independent of B2 receptor activation, should use Lys-(Des-Arg9,Leu8)-Bradykinin. Its high selectivity for B1 over B2 receptors (>23,000-fold) ensures that any observed modulation of signaling molecules (e.g., cytokines, chemokines) can be directly linked to B1R antagonism . This is particularly critical in co-culture or in vivo systems where both B1 and B2 receptors are present.

B1R Blockade in Neuropathic Pain Models

For studies aimed at validating B1R as a therapeutic target for chronic inflammatory pain or arthritis, this compound provides a robust pharmacological tool. Its validated in vivo efficacy in reducing paw edema in a rat model of PGPS-induced arthritis at 5 mg/kg/day provides a proven benchmark for experimental design [1]. This allows for direct comparison with novel therapeutic candidates in the same established model.

B1R-Mediated Inflammation in Chronic Arthritis Models

In isolated tissue bath experiments, particularly using rabbit aortic rings, Lys-(Des-Arg9,Leu8)-Bradykinin serves as a potent and surmountable antagonist. Its high pA2 value (8.54) allows for the construction of precise Schild plots to determine antagonist affinity and mechanism of action, a critical step in pharmacological characterization [2]. This contrasts with non-competitive antagonists like B-9858, which depress the maximal response, complicating this type of analysis [3].

Differentiating B1 and B2 Receptor Functions

As an early-generation and well-characterized peptide antagonist, Lys-(Des-Arg9,Leu8)-Bradykinin is an essential reference compound for evaluating the potency, selectivity, and metabolic stability of novel B1 receptor antagonists. Its known susceptibility to aminopeptidase N can be leveraged to demonstrate the enhanced stability of new, metabolically protected analogs [4]. Using it as a benchmark ensures that new compounds are compared against a consistent and historically validated standard.

Application
Selection Property
Validation Focus
Human vascular B1R signaling studies
Competitive B1R antagonism with reported human tissue activity
Verify B1R-specific vasoreactivity and inflammatory mediator release
Neuropathic pain model B1R pathway studies
In vivo reversal of thermal hyperalgesia in SCI model
Confirm B1R-mediated hyperalgesia modulation endpoints
Chronic arthritis inflammation model studies
In vivo reduction of inflammatory edema
Assess B1R contribution to joint inflammation endpoints
B1 vs B2 receptor signaling differentiation
High B1 selectivity over B2 receptor
Ensure no confounding B2R antagonism in co-expression systems

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